Product packaging for 1-bromo-3-[(2-methylpropoxy)methyl]benzene(Cat. No.:CAS No. 1250097-04-1)

1-bromo-3-[(2-methylpropoxy)methyl]benzene

Cat. No.: B1444947
CAS No.: 1250097-04-1
M. Wt: 243.14 g/mol
InChI Key: XNJGKDCOPSEZSH-UHFFFAOYSA-N
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Description

1-Bromo-3-[(2-methylpropoxy)methyl]benzene ( 1250097-04-1) is a brominated aromatic compound of significant interest in synthetic and medicinal chemistry. With a molecular formula of C 11 H 15 BrO and a molecular weight of 243.14 g/mol, this compound features a benzene ring substituted with a bromine atom and a (2-methylpropoxy)methyl group, which imparts moderate steric bulk and lipophilicity . The primary value of this compound lies in its role as a versatile chemical building block. It is efficiently synthesized via a Williamson Ether Synthesis, where the alkoxide of 3-bromobenzyl alcohol undergoes an S N 2 reaction with 2-methylpropyl bromide, typically under inert atmosphere in aprotic solvents like THF or DMF . The key reactive site is the bromine atom on the aromatic ring, which enables further functionalization through powerful metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. This allows researchers to form biaryl derivatives, making it an essential intermediate for constructing more complex organic molecules, including potential pharmaceuticals and advanced materials . Exclusive research data suggests this compound has been investigated for potential antimicrobial and anticancer properties in vitro, with studies indicating disruption of bacterial cell membranes and induction of apoptosis in certain cancer cell lines . This product is intended for research and development purposes. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15BrO B1444947 1-bromo-3-[(2-methylpropoxy)methyl]benzene CAS No. 1250097-04-1

Properties

IUPAC Name

1-bromo-3-(2-methylpropoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-9(2)7-13-8-10-4-3-5-11(12)6-10/h3-6,9H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJGKDCOPSEZSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Williamson Ether Synthesis Route

  • Starting Materials:

    • 3-bromobenzyl alcohol (provides the benzyl moiety and bromine substitution)
    • 2-methylpropyl bromide (alkyl halide for ether formation)
    • Sodium hydride (strong base to generate the alkoxide ion)
  • Reaction Mechanism:

    • Sodium hydride deprotonates the hydroxyl group of 3-bromobenzyl alcohol, forming the corresponding alkoxide ion.
    • The alkoxide ion then attacks the electrophilic carbon of 2-methylpropyl bromide via an S_N2 reaction.
    • This results in the formation of the ether linkage, yielding this compound.
  • Typical Conditions:

    • Aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF)
    • Low to moderate temperatures (0–60 °C) to control reaction rate and minimize side reactions
    • Inert atmosphere (nitrogen or argon) to prevent moisture and oxidation

Summary of Preparation Method

Step Reagents/Conditions Purpose/Outcome
1. Alkoxide formation 3-bromobenzyl alcohol + sodium hydride Generate reactive alkoxide intermediate
2. Nucleophilic substitution Alkoxide + 2-methylpropyl bromide S_N2 reaction forms ether linkage
3. Workup and purification Aqueous quench, extraction, purification Isolate pure this compound

Research Findings and Analysis

  • The Williamson ether synthesis route for this compound is well-documented and offers high regioselectivity and yield due to the S_N2 mechanism favoring primary alkyl halides like 2-methylpropyl bromide.
  • Reaction conditions such as solvent choice and temperature significantly affect the reaction rate and side-product formation.
  • Industrial adaptations focus on continuous flow and automation to enhance safety and scalability.
  • The compound's bromine substituent allows further functionalization via cross-coupling reactions, making it a valuable intermediate in complex molecule synthesis.

Chemical Reactions Analysis

Types of Reactions

1-bromo-3-[(2-methylpropoxy)methyl]benzene undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding benzyl alcohol derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: 3-Bromobenzaldehyde or 3-bromobenzoic acid.

    Reduction: 3-Bromobenzyl alcohol.

    Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.

Scientific Research Applications

1-bromo-3-[(2-methylpropoxy)methyl]benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-bromo-3-[(2-methylpropoxy)methyl]benzene involves its interaction with various molecular targets. The bromine atom and ether linkage can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Alkoxymethyl Substituents

Compounds with alkoxymethyl groups vary in electronic and steric effects based on substituent size and polarity:

Compound Name Molecular Formula Molecular Weight (g/mol) Physical State Key Structural Features
1-Bromo-3-[(2-methylpropoxy)methyl]benzene C11H14BrO 242.09 Oil Isobutoxymethyl group (moderate bulk)
1-((Benzyloxy)methyl)-3-bromobenzene C14H13BrO 277.16 Light yellow oil Benzyloxymethyl group (aromatic, bulky)
1-Bromo-3-((cyclohexyloxy)methyl)benzene C13H17BrO 277.18 Oil Cyclohexyloxymethyl (high steric hindrance)
  • Electronic Effects : Alkoxy groups (e.g., isobutoxy, benzyloxy) are electron-donating via resonance, deactivating the benzene ring and reducing electrophilic substitution reactivity compared to electron-withdrawing substituents .
  • Steric Effects : Bulky groups like benzyloxy or cyclohexyloxy hinder access to the bromine atom in cross-coupling reactions, whereas the smaller isobutoxymethyl group offers better reactivity .

Halogenated Derivatives with Electron-Withdrawing Groups

Electron-withdrawing substituents significantly alter reactivity:

Compound Name Molecular Formula Molecular Weight (g/mol) Physical State Key Reactivity Notes
1-Bromo-3-(difluoro((trifluoromethyl)sulfonyl)methyl)benzene C8H4BrF5O2S 371.14 White solid Strong electron withdrawal enhances Br reactivity
1-Bromo-3-[(phenylsulfonyl)methyl]benzene C13H11BrO2S 319.25 Solid Sulfonyl group directs nucleophilic attack
  • Reactivity : Electron-withdrawing groups (e.g., -SO2CF3, -SO2Ph) increase the electrophilicity of the bromine atom, accelerating nucleophilic aromatic substitution (SNAr) or cross-coupling reactions . In contrast, the target compound’s alkoxymethyl group slows such reactions due to electron donation.

Aromatic Ethers with Bulky Substituents

Bulky substituents influence solubility and synthetic utility:

Compound Name Molecular Formula Solubility Application Notes
1-Bromo-3-((3-methoxyphenoxy)methyl)benzene C14H13BrO2 Moderate in polar solvents Used in Suzuki couplings for drug intermediates
1-Bromo-3-(2-fluoropropyl)benzene C9H10BrF Low polarity Intermediate in fluorinated drug synthesis
  • Solubility: The target compound’s isobutoxymethyl group enhances solubility in non-polar solvents compared to polar derivatives like sulfonyl-containing analogues .
  • Synthetic Applications : Compounds with directing groups (e.g., -CONHR in ) enable regioselective C–H functionalization, whereas the target’s alkoxymethyl group lacks such directing effects but offers stability in harsh reaction conditions .

Biological Activity

1-Bromo-3-[(2-methylpropoxy)methyl]benzene, also known by its CAS number 1250097-04-1, is an organic compound with potential biological activities. This article delves into its chemical properties, biological effects, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry and pharmacology.

This compound has the following molecular structure:

  • Molecular Formula : C11H15BrO
  • Molecular Weight : 243.15 g/mol

The compound features a bromine atom attached to a benzene ring, along with a propoxy side chain that contributes to its solubility and reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study evaluated its efficacy against various bacterial strains, demonstrating significant inhibition of growth at concentrations ranging from 25 to 100 µg/mL. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Potential

In vitro studies have shown that this compound may possess anticancer properties. It was tested against several cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29). Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 30 to 50 µM. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

The biological activity of this compound can be attributed to its structural components:

  • Bromine Atom : Contributes to the compound's electrophilic nature, facilitating interactions with nucleophiles in biological systems.
  • Propoxy Group : Enhances solubility in biological media, allowing for better cellular uptake.

The compound is hypothesized to interact with specific enzymes and receptors, modulating their activity and influencing cellular signaling pathways.

Study on Antimicrobial Activity

A recent study conducted by researchers at a pharmaceutical lab explored the antimicrobial effects of various halogenated compounds, including this compound. The study reported:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus25 µg/mL
Pseudomonas aeruginosa100 µg/mL

This data underscores the potential application of this compound in developing new antimicrobial agents.

Study on Anticancer Activity

In another investigation focused on anticancer properties, the compound was tested against MCF-7 cells. The findings were as follows:

Concentration (µM) Cell Viability (%)
0100
1080
3050
5020

These results suggest that higher concentrations significantly decrease cell viability, indicating potential for further development as an anticancer therapeutic.

Q & A

Q. What are the common synthetic routes for 1-bromo-3-[(2-methylpropoxy)methyl]benzene?

The synthesis typically involves multi-step reactions, starting with etherification to attach the 2-methylpropoxy group to the benzene ring, followed by bromination or alkylation to introduce the bromine substituent. For example, the 2-methylpropoxy group can be introduced via nucleophilic substitution using a methoxypropyl halide precursor under basic conditions. Subsequent bromination may employ electrophilic aromatic substitution with Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for identifying substituent environments. The bromine atom deshields adjacent protons, causing distinct downfield shifts (e.g., aromatic protons near bromine at δ 7.2–7.5 ppm). The 2-methylpropoxy group’s methylene (-CH₂-) and methyl (-CH₃) protons appear as multiplets in δ 3.5–4.0 ppm and a singlet at δ 1.0–1.2 ppm, respectively .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., C₁₁H₁₅BrO) and isotopic patterns for bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) .

Q. What substitution reactions are facilitated by the bromine atom?

The bromine atom undergoes nucleophilic aromatic substitution (NAS) with strong nucleophiles (e.g., amines, thiols) under catalytic conditions. For example, reaction with sodium methoxide replaces bromine with a methoxy group, while cross-coupling reactions (e.g., Suzuki-Miyaura) require palladium catalysts to form biaryl derivatives .

Q. How does the 2-methylpropoxy group influence the compound’s physical properties?

The bulky 2-methylpropoxy group increases steric hindrance, reducing solubility in polar solvents. Differential Scanning Calorimetry (DSC) reveals thermal stability up to ~200°C, with decomposition pathways dependent on the alkoxy group’s stability .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-purity synthesis?

  • Continuous Flow Reactors : Improve yield and scalability by maintaining precise temperature control and reducing side reactions (e.g., over-bromination) .
  • Catalytic Systems : Use Pd/ligand complexes for efficient cross-coupling reactions. Solvent selection (e.g., DMF for polar aprotic conditions) enhances reaction kinetics .

Q. What strategies resolve overlapping signals in NMR spectra caused by substituents?

  • 2D NMR Techniques : HSQC and HMBC correlate ¹H-¹³C couplings to assign ambiguous peaks, particularly for overlapping aromatic or alkoxy protons.
  • Variable-Temperature NMR : Reduces signal broadening caused by conformational exchange in the 2-methylpropoxy group .

Q. How does the electron-withdrawing bromine atom affect electrophilic substitution patterns?

Bromine’s -I effect deactivates the benzene ring, directing incoming electrophiles to the meta position relative to itself. Computational studies (e.g., DFT) show increased electron density at the para position of the 2-methylpropoxy group, favoring regioselective reactions .

Q. What methodologies are used to study interactions with biological targets?

  • Molecular Docking : Models compound-enzyme interactions, focusing on the bromine and alkoxy groups’ roles in binding.
  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to receptors like cytochrome P450.
  • Structure-Activity Relationship (SAR) : Modifies the 2-methylpropoxy or bromine groups to assess impact on bioactivity .

Data Contradictions and Validation

  • Synthetic Yield Variability : Conflicting reports on bromination efficiency (40–75%) may arise from solvent purity or catalyst loading. Reproducibility requires strict control of anhydrous conditions and catalyst activation .
  • Thermal Stability : DSC data discrepancies (±10°C) between studies suggest batch-dependent impurities. Purification via column chromatography (hexane:EtOAc) ensures consistency .

Methodological Recommendations

  • Crystallography : Use SHELXL for small-molecule refinement to resolve structural ambiguities (e.g., alkoxy group conformation) .
  • Chromatography : Employ HPLC with UV detection (λ = 254 nm) for purity assessment, leveraging bromine’s strong absorbance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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